3-(2,2-Difluoroethoxy)-4-methylaniline
Overview
Description
3-(2,2-Difluoroethoxy)-4-methylaniline is an organic compound characterized by the presence of a difluoroethoxy group and a methylaniline moiety
Mechanism of Action
Target of Action
It is structurally similar to penoxsulam , a triazolopyrimidine inhibitor of acetolactate synthase (ALS, also called acetohydroxyacid synthase or AHAS; EC 4.1.3.18) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), making it a common target for herbicides .
Mode of Action
If we consider its structural similarity to penoxsulam, it might inhibit the als enzyme, thereby preventing the synthesis of essential amino acids and leading to plant growth suppression .
Biochemical Pathways
If it acts similarly to penoxsulam, it would affect the pathway of branched-chain amino acid synthesis . This disruption could lead to downstream effects such as inhibited protein synthesis and plant growth.
Pharmacokinetics
Fluorinated compounds often exhibit unique pharmacokinetic properties, including increased metabolic stability and altered lipophilicity, which can impact their bioavailability .
Result of Action
If it acts similarly to penoxsulam, it would lead to the inhibition of plant growth due to the suppression of essential amino acid synthesis .
Biochemical Analysis
Biochemical Properties
3-(2,2-Difluoroethoxy)-4-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can modulate cell signaling pathways, potentially impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit acetolactate synthase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in the biosynthesis of amino acids or other essential metabolites . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with 2,2-difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution on the 4-methylaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)-aniline
- 4-Methylaniline
- 2,2-Difluoroethanol
Uniqueness
3-(2,2-Difluoroethoxy)-4-methylaniline is unique due to the presence of both the difluoroethoxy group and the methylaniline moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The difluoroethoxy group also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQHCQAWMMFDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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